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Compound of Interest

Compound Name: Nickel(II) bromide

Cat. No.: B080709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Nickel(II) bromide (NiBr₂) as a catalyst in cross-coupling reactions of aryl halides. This

methodology offers a cost-effective and versatile alternative to traditional palladium-catalyzed

systems for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical

and materials science.

Introduction
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of

complex organic molecules, particularly in the context of drug discovery and development. The

use of earth-abundant and inexpensive nickel catalysts addresses the cost and scarcity

concerns associated with palladium. NiBr₂ is a versatile and air-stable precursor that can be

employed in a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and

cross-electrophile couplings, to construct C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. These

reactions are crucial for the synthesis of alkylated arenes and biaryl compounds, which are

common motifs in medicinally relevant molecules.[1][2]

This document outlines detailed protocols for several key NiBr₂-catalyzed cross-coupling

reactions, presents quantitative data on substrate scope and reaction yields, and provides

insights into the reaction mechanisms.
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General Mechanistic Considerations
The mechanism of NiBr₂-catalyzed cross-coupling reactions is complex and can proceed

through various catalytic cycles depending on the specific reaction conditions, ligands, and

coupling partners. A commonly proposed pathway involves the in situ reduction of the Ni(II)

precatalyst (NiBr₂) to a catalytically active Ni(0) species by a stoichiometric reductant such as

manganese (Mn) or zinc (Zn).

The catalytic cycle typically proceeds through the following key steps:

Oxidative Addition: The Ni(0) species undergoes oxidative addition to the aryl halide (Ar-X) to

form an organonickel(II) intermediate (Ar-Ni(II)-X).

Transmetalation (for Suzuki and Negishi type couplings): The organonickel(II) intermediate

reacts with an organoboron or organozinc reagent, transferring the organic group to the

nickel center and forming a diorganonickel(II) species.

Reductive Elimination: The diorganonickel(II) species undergoes reductive elimination to

form the desired carbon-carbon bond and regenerate the catalytically active Ni(0) species.

In cross-electrophile couplings, a radical mechanism is often proposed where an alkyl radical is

generated and subsequently intercepted by the Ar-Ni(II)-X intermediate to form a Ni(III)

species, which then undergoes reductive elimination.[3]

Below is a generalized catalytic cycle for a NiBr₂-catalyzed cross-coupling reaction.
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Caption: Generalized catalytic cycle for NiBr₂-catalyzed cross-coupling.

Experimental Protocols and Data
The following sections provide detailed experimental protocols for various NiBr₂-catalyzed

cross-coupling reactions, along with tables summarizing the substrate scope and

corresponding yields.

Protocol 1: Cross-Electrophile Coupling of Aryl
Bromides with Primary Alkyl Bromides
This protocol is effective for the synthesis of primary alkylated arenes, which are important

structural motifs in many pharmaceutical compounds.[2]

Experimental Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add NiBr₂ (0.03 mmol, 15 mol%), the

specified ligand (e.g., a spiro-bidentate-pyox ligand, L1d) (0.03 mmol, 15 mol%), and
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manganese powder (0.60 mmol).

Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

Add the aryl bromide (0.40 mmol), the primary alkyl bromide (0.20 mmol), lithium bromide

(0.20 mmol), and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (1 mL) via

syringe.

Place the vial in a preheated oil bath at 80 °C and stir for the indicated time (typically 12-24

hours).

After cooling to room temperature, quench the reaction with 1 M HCl and extract with ethyl

acetate (3 x 10 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Table 1: Substrate Scope for the Cross-Electrophile Coupling of Aryl Bromides with Primary

Alkyl Bromides[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/publication/358136243_Nickel-catalysed_cross-electrophile_coupling_of_aryl_bromides_and_primary_alkyl_bromides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Aryl Bromide Alkyl Bromide Product Yield (%)

1

4-

Bromobenzonitril

e

1-Bromo-3-

phenylpropane

4-(3-

Phenylpropyl)be

nzonitrile

91

2
Methyl 4-

bromobenzoate

1-Bromo-3-

phenylpropane

Methyl 4-(3-

phenylpropyl)ben

zoate

85

3

4'-

Bromoacetophen

one

1-Bromo-3-

phenylpropane

1-(4-(3-

Phenylpropyl)ph

enyl)ethan-1-one

82

4

4-

Bromobenzaldeh

yde

1-Bromo-3-

phenylpropane

4-(3-

Phenylpropyl)be

nzaldehyde

78

5

2-

Bromonaphthale

ne

1-Bromo-3-

phenylpropane

2-(3-

Phenylpropyl)na

phthalene

75

6

4-

Bromobenzonitril

e

1-Bromobutane
4-

Butylbenzonitrile
88

7

4-

Bromobenzonitril

e

1-Bromohexane
4-

Hexylbenzonitrile
85

8

4-

Bromobenzonitril

e

2-(2-

Bromoethyl)isoin

doline-1,3-dione

4-(2-(1,3-

Dioxoisoindolin-

2-

yl)ethyl)benzonitr

ile

62

Protocol 2: Negishi Cross-Coupling of Secondary
Alkylzinc Halides with Aryl Iodides
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This method provides a general procedure for the cross-coupling of secondary nucleophiles

with aryl iodides, overcoming common issues like isomerization.[4][5][6]

Experimental Procedure:

Preparation of the Organozinc Reagent: To a flame-dried flask containing zinc dust (1.5

equiv) under an argon atmosphere, add a solution of the secondary alkyl iodide (1.3-1.5

equiv) in N,N-dimethylacetamide (DMA) and heat at 80 °C for 2-4 hours. Cool the resulting

solution to room temperature for use.

Cross-Coupling Reaction: To a separate oven-dried vial, add NiBr₂ (5 mol%) and a suitable

ligand (e.g., a terpyridine derivative) (5 mol%).

Seal the vial and purge with argon.

Add the aryl iodide (1.0 mmol) and the freshly prepared secondary alkylzinc iodide solution.

Stir the reaction mixture at room temperature for 12-24 hours.

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x 15

mL).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate in vacuo.

Purify the residue by flash column chromatography.

Table 2: Substrate Scope for the Negishi Cross-Coupling of Secondary Alkylzinc Halides with

Aryl Iodides[4][6]
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Entry Aryl Iodide
Secondary
Alkylzinc
Iodide

Product Yield (%)

1

4-

Iodoacetophenon

e

Isopropylzinc

iodide

4-

Isopropylacetoph

enone

95

2
4-

Iodobenzonitrile

Isopropylzinc

iodide

4-

Isopropylbenzoni

trile

92

3
Methyl 4-

iodobenzoate

Isopropylzinc

iodide

Methyl 4-

isopropylbenzoat

e

94

4 4-Iodoanisole
sec-Butylzinc

iodide

4-sec-

Butylanisole
85

5
1-Iodo-4-

nitrobenzene

Isopropylzinc

iodide

1-Isopropyl-4-

nitrobenzene
88

6 2-Iodopyridine
Isopropylzinc

iodide

2-

Isopropylpyridine
78

7 3-Iodopyridine
sec-Butylzinc

iodide

3-sec-

Butylpyridine
75

Protocol 3: Suzuki-Miyaura Cross-Coupling of
Heteroaryl Bromides
This protocol describes a ligand-free approach for the coupling of heteroaryl bromides with

heteroaromatic boron-based nucleophiles using a "naked nickel" catalyst, which can be

generated in situ from NiBr₂.[1][7]

Experimental Procedure:

In a glovebox or under an inert atmosphere, add the heteroaryl bromide (1.0 equiv), the

heteroaryl boronic acid (1.5 equiv), K₃PO₄ (1.8 equiv), and NiBr₂ (10 mol%) to an oven-dried
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reaction vial.

Add anhydrous N,N-dimethylacetamide (DMA) (to achieve a 0.5 M concentration of the

heteroaryl bromide).

Seal the vial and remove it from the glovebox.

Heat the reaction mixture at 60 °C for 16 hours.

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Purify the product by flash chromatography.

Table 3: Substrate Scope for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Bromides[1]

Entry
Heteroaryl
Bromide

Heteroaryl
Boronic Acid

Product Yield (%)

1 2-Bromopyridine
Pyridine-3-

boronic acid
2,3'-Bipyridine 85

2 3-Bromopyridine
Pyridine-4-

boronic acid
3,4'-Bipyridine 92

3

2-Bromo-5-

(trifluoromethyl)p

yridine

Pyridine-3-

boronic acid

5-

(Trifluoromethyl)-

2,3'-bipyridine

78

4 2-Bromopyrazine
Thiophene-2-

boronic acid

2-(Thiophen-2-

yl)pyrazine
88

5
5-

Bromopyrimidine

Furan-2-boronic

acid

5-(Furan-2-

yl)pyrimidine
76

6 2-Bromopyridine

(1-Methyl-1H-

pyrazol-4-

yl)boronic acid

2-(1-Methyl-1H-

pyrazol-4-

yl)pyridine

81
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Experimental Workflow
The general workflow for setting up a NiBr₂-catalyzed cross-coupling reaction is outlined below.

This procedure should be performed under an inert atmosphere to prevent the deactivation of

the catalyst.

Start

Prepare Glassware
(Oven-dried)

Add Solids
(NiBr₂, Ligand, Reductant)

Inert Atmosphere
(Purge with Ar/N₂)

Add Substrates & Solvent

Heat & Stir

Workup
(Quench, Extract)

Purification
(Chromatography)

Product

Click to download full resolution via product page

Caption: General experimental workflow for NiBr₂-catalyzed cross-coupling.

Conclusion
The protocols and data presented herein demonstrate that NiBr₂ is a highly effective and

versatile catalyst for a range of cross-coupling reactions of aryl halides. These methods offer

significant advantages in terms of cost and sustainability compared to traditional palladium-

based systems. The tolerance of these reactions to a wide variety of functional groups makes
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them particularly attractive for applications in medicinal chemistry and the synthesis of complex

organic materials. For researchers and professionals in drug development, mastering these

techniques can significantly broaden the accessible chemical space for the design and

synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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